N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-4-methoxy-3-methylbenzenesulfonamide
Description
N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXY-3-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and biological activity.
Properties
Molecular Formula |
C21H25N5O3S |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]-4-methoxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H25N5O3S/c1-5-22-21-23-15(3)13-20(25-21)24-16-6-8-17(9-7-16)26-30(27,28)18-10-11-19(29-4)14(2)12-18/h6-13,26H,5H2,1-4H3,(H2,22,23,24,25) |
InChI Key |
PFVLLRWOFNNZOY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXY-3-METHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving ethylamine and methylpyrimidine derivatives.
Amination Reaction: The pyrimidine core undergoes an amination reaction with 4-aminophenyl derivatives to form the intermediate compound.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXY-3-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXY-3-METHYLBENZENE-1-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXY-3-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets within the body. The compound binds to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that promote healing processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[2-(METHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXY-3-METHYLBENZENE-1-SULFONAMIDE
- N-(4-{[2-(ETHYLAMINO)-6-ETHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXY-3-METHYLBENZENE-1-SULFONAMIDE
Uniqueness
N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXY-3-METHYLBENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern on the pyrimidine and benzene rings, which imparts distinct biological activity and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
